molecular formula C16H13BrN2O B2913188 6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone CAS No. 344282-67-3

6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2913188
CAS No.: 344282-67-3
M. Wt: 329.197
InChI Key: SJRIIWKXAZJHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative characterized by a bicyclic structure with a brominated phenyl group at position 6 and a phenyl group at position 2. Pyridazinones are heterocyclic compounds widely studied for their cardiovascular and antiplatelet activities, primarily through inhibition of phosphodiesterase III (PDE III) and modulation of cyclic nucleotide signaling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-13-8-6-12(7-9-13)15-10-14(16(20)19-18-15)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRIIWKXAZJHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pyridazinone derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Substituted pyridazinone compounds with various functional groups replacing the bromophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Antiplatelet Activity

Pyridazinones with diverse substituents exhibit potent antiplatelet effects. Key comparisons include:

Compound Substituents (Position 6) IC50 (PDE III) Antiplatelet Activity (vs. Aspirin) Key Reference
6-(4-Bromophenyl) derivative 4-Bromophenyl Not reported Data pending -
CI-930 4-(1H-Imidazol-1-yl)phenyl 0.6 µM >10x potency
Compound 26 (Thota et al.) Substituted amino groups - 2x potency
6-(Chloroalkanoyl)phenyl analogs Chloroalkanoyl substituents - Comparable to aspirin
  • Bromophenyl vs. Imidazole/Chloroalkanoyl Groups: The bromine atom’s larger van der Waals volume may enhance hydrophobic interactions with PDE III compared to smaller substituents like methyl or chloro groups. However, imidazole-containing analogs (e.g., CI-930) show superior selectivity due to hydrogen-bonding capabilities .
  • Amino-Substituted Derivatives: Compounds with para-substituted amino groups (e.g., acetamido, cyano) demonstrate strong antiplatelet activity, likely due to improved solubility and receptor affinity .

Cardiotonic and PDE III Inhibitory Activity

Pyridazinones are notable for their positive inotropic effects. Comparisons include:

Compound Substituents (Position 6) ED50 (Inotropic Activity) Key Mechanism
6-(4-Bromophenyl) derivative 4-Bromophenyl Not reported PDE III inhibition (inferred)
MCI-154 4-(4-Pyridylamino)phenyl 0.3 µM PDE III inhibition
Levosimendan Non-pyridazinone structure 0.1 µM Calcium sensitization
CI-914 4-(1H-Imidazol-1-yl)phenyl 1.2 µM PDE III inhibition
  • Bromophenyl vs. Imidazole/Pyridyl Groups : The bromophenyl group’s electron-withdrawing nature may reduce PDE III binding affinity compared to nitrogen-containing heterocycles (e.g., imidazole in CI-914), which directly interact with the enzyme’s active site .
  • Methyl Substitution: Introduction of a 5-methyl group in the pyridazinone ring (e.g., Thyes et al.’s compounds) enhances potency by ~2x, suggesting steric optimization is critical .

Vasodilatory and Antihypertensive Effects

Vasodilation is linked to structural modifications at position 2 or 6:

Compound Substituents Vasodilatory EC50 Key Feature
6-(4-Bromophenyl) derivative 4-Bromophenyl, 4-phenyl Not reported Likely moderate activity
CCI 17810 Piperazinyl-phenylacetyl 10 nM Dual antiplatelet/vasodilatory
Compound 11 (Kamiński et al.) Pyrrolidinyl-ethoxyphenyl 5 nM Nanomolar potency
SK&F 95018 Benzodioxane-pyridazinone 50 nM Anti-sympathetic action
  • Bromophenyl vs. Piperazinyl/Pyrrolidinyl Groups : Bulky substituents like piperazine (e.g., CCI 17810) improve vasodilatory activity by enhancing solubility and receptor interactions. Bromine’s hydrophobicity may limit efficacy in this context .

Structural-Activity Relationships (SAR)

  • Position 6 Substituents :
    • Electron-Withdrawing Groups (Br, Cl) : Enhance lipophilicity and metabolic stability but may reduce solubility.
    • Heterocyclic Groups (Imidazole, Pyridine) : Improve PDE III selectivity via hydrogen bonding .
  • Position 5 Methylation : Increases potency by ~2x by optimizing steric fit in the PDE III binding pocket .
  • Position 2 Modifications : Introduction of acetyloxyethyl or alkyl groups (e.g., Demirayak et al.’s compounds) enhances vasorelaxant effects .

Biological Activity

The compound 6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone is a member of the pyridazinone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies that highlight its efficacy in various applications.

Molecular Structure

  • Molecular Formula : C16H15BrN2O
  • Molecular Weight : 315.21 g/mol
  • CAS Number : 86143-83-1

Physical Properties

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that This compound exhibits significant biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This enzyme plays a crucial role in the metabolism of neurotransmitters, and its inhibition is linked to therapeutic effects in neurodegenerative diseases such as Alzheimer's.

Inhibition of Monoamine Oxidase (MAO)

A study focusing on derivatives of pyridazinones demonstrated that compounds with similar structures to This compound exhibited potent MAO-B inhibitory activity. For instance, derivatives with bromine substitutions showed enhanced inhibitory potency, suggesting that structural modifications can significantly affect biological activity. The most potent inhibitors had IC50 values in the low nanomolar range (e.g., 0.013 µM for certain derivatives) .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using L929 fibroblast cells. Results indicated that while some derivatives caused cell death at higher concentrations (50 µM and above), This compound itself demonstrated lower toxicity, making it a more suitable candidate for further development .

Antitumor Activity

Pyridazinones have been investigated for their potential antitumor properties. In vitro studies have shown that compounds within this class can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective potential of pyridazinones in models of neurodegeneration. The compound's ability to inhibit MAO-B was correlated with reduced oxidative stress markers and improved neuronal survival .
  • Antibacterial Properties : Some derivatives have also shown promising antibacterial activity against various pathogens, indicating a broader spectrum of biological activity beyond neuroprotection .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of This compound and related compounds:

Study FocusFindingsReference
MAO-B InhibitionPotent inhibitors with IC50 values as low as 0.013 µM
CytotoxicityLower toxicity compared to other derivatives
Antitumor ActivityInduction of apoptosis in cancer cells
Antibacterial ActivityEffective against multiple bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.